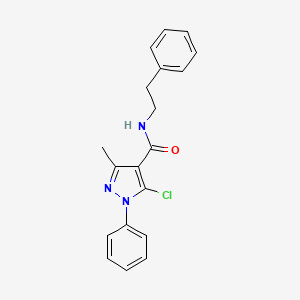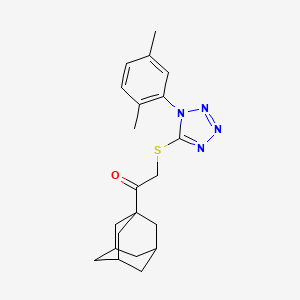
1-(Adamantan-1-yl)-2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-639483, also known as Ethanone, 2-[[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-1-tricyclo[3.3.1.13,7]dec-1-yl-, is a chemical compound with the molecular formula C21H26N4OS and a molecular weight of 382.52 g/mol . This compound is notable for its unique structure, which includes a tricyclo[3.3.1.13,7]decane ring system and a tetrazole moiety.
Métodos De Preparación
The synthesis of WAY-639483 involves several steps, starting with the preparation of the tricyclo[3.3.1.13,7]decane ring system. This is typically achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the necessary substituents. The tetrazole moiety is then introduced via a cycloaddition reaction between an azide and a nitrile
Análisis De Reacciones Químicas
WAY-639483 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
WAY-639483 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.
Medicine: WAY-639483 has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of WAY-639483 involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole moiety is known to mimic the structure of certain biological molecules, allowing WAY-639483 to bind to and inhibit specific enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
WAY-639483 can be compared to other compounds with similar structures, such as:
Tetrazole derivatives: These compounds share the tetrazole moiety and have similar biological activities.
Tricyclo[3.3.1.13,7]decane derivatives: These compounds share the tricyclic ring system and have similar chemical properties.
What sets WAY-639483 apart is its unique combination of these two structural features, which gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H26N4OS |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C21H26N4OS/c1-13-3-4-14(2)18(5-13)25-20(22-23-24-25)27-12-19(26)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3 |
Clave InChI |
FDLVIZQVFRZDHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)
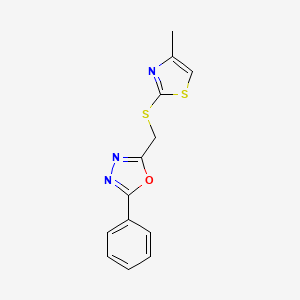

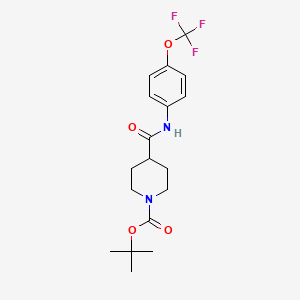
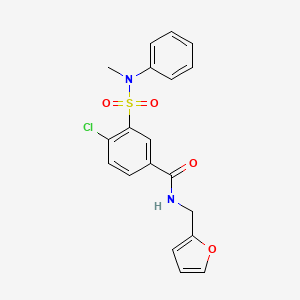
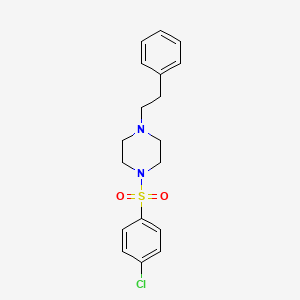
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
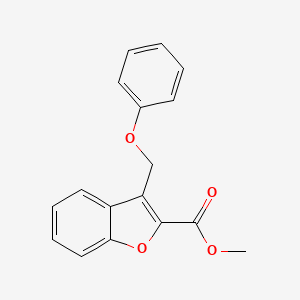
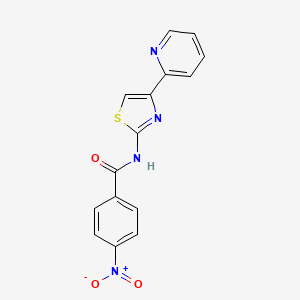
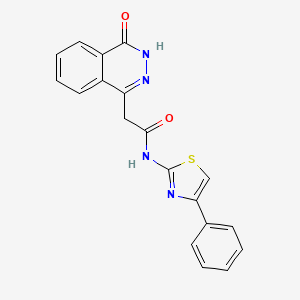
![2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10815909.png)
